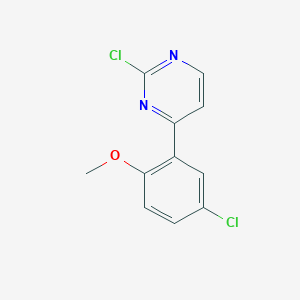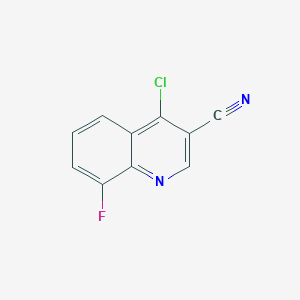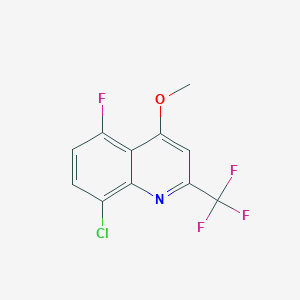
8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline
概要
説明
科学的研究の応用
Synthesis and Chemical Properties
- A study demonstrated the synthesis of various 2-fluoro-3-alkoxy-1,3-butadienes, highlighting the potential of using similar fluorinated quinolines in chemical reactions (Patrick, Rogers, & Gorrell, 2002).
- Another research focused on the synthesis of quinoline-2-carboxylates using a rhodium-catalyzed oxidative [5+1] annulation, indicating the versatility of fluorinated quinolines in pharmaceutical applications (Wang, Ding, Zheng, Bao, & Peng, 2018).
Antimicrobial and Antiviral Applications
- A study synthesized quinoline derivatives and evaluated them for antimicrobial activity, showcasing the potential of fluorinated quinolines in developing antimicrobial agents (Bonacorso et al., 2018).
- Research on quinoline-triazole conjugates revealed their antiviral properties against SARS-CoV-2, suggesting the use of fluorinated quinolines in antiviral therapies (Seliem et al., 2021).
Optical and Spectroscopic Studies
- Investigations into hydroxyquinolines and their analogues, which include fluorinated quinolines, provided insights into their spectroscopic properties, relevant in material sciences and analytical applications (Nycz, Szala, Małecki, Nowak, & Kusz, 2014).
- A study on Y-shaped tri-fluoromethyl substituted quinoxalines, related to quinolines, highlighted their optical properties, indicating potential applications in photophysical studies (Rajalakshmi & Palanisami, 2020).
Cytotoxicity and Anticancer Research
- Research on heterocyclic quinones, including fluorinated quinolines, explored their cytotoxicity and potential in anticancer drug development (Helissey, Giorgi-Renault, Renault, & Cros, 1989).
- A comprehensive overview of quinolinone-based compounds, including those with fluorine substitutions, discussed their anticancer activity-structure relationship, underscoring their significance in medicinal chemistry (Beker & Yıldırım, 2021).
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-8-(trifluoromethyl)quinoline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline.
作用機序
Target of Action
Quinoline compounds are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinoline compounds generally participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Quinoline compounds are known to influence various biochemical pathways due to their broad spectrum of biological activity .
Result of Action
Quinoline compounds are known to exhibit a remarkable biological activity .
Action Environment
The broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
特性
IUPAC Name |
8-chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4NO/c1-18-7-4-8(11(14,15)16)17-10-5(12)2-3-6(13)9(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRYVGNHQNKFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C(C=CC(=C12)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648739 | |
| Record name | 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
917251-95-7 | |
| Record name | 8-Chloro-5-fluoro-4-methoxy-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


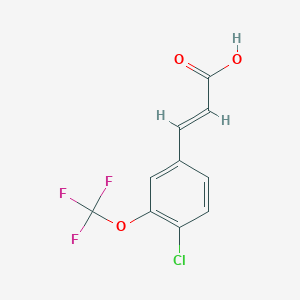
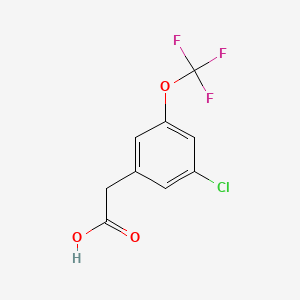
![7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3023974.png)
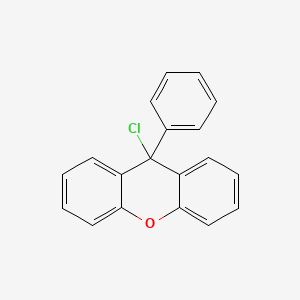


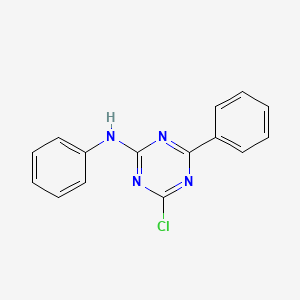
![N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide](/img/structure/B3023982.png)

![[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B3023984.png)
